DS-1558 vs Fasiglifam (TAK-875): 19-Fold Superior Potency at Human GPR40
DS-1558 exhibits an EC₅₀ of 3.7 nM for human GPR40, representing a 19.5-fold improvement in potency compared to fasiglifam (TAK-875), which demonstrates an EC₅₀ of 72 nM [1][2]. This potency advantage translates to an approximately 3.2-fold lower EC₅₀ for rat GPR40 as well, with DS-1558 showing an EC₅₀ of 12 nM compared to TAK-875's reported rat Ki of 140 nM [1].
| Evidence Dimension | GPR40 receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | hGPR40 EC₅₀ = 3.7 nM; rGPR40 EC₅₀ = 12 nM |
| Comparator Or Baseline | Fasiglifam (TAK-875): hGPR40 EC₅₀ = 72 nM; rGPR40 Ki = 140 nM |
| Quantified Difference | DS-1558 is 19.5-fold more potent at human GPR40; 11.7-fold more potent at rat GPR40 (based on EC₅₀ vs Ki comparison) |
| Conditions | Calcium flux assay in GPR40-transfected CHO cells |
Why This Matters
Higher potency at lower concentrations reduces compound consumption and enables more physiologically relevant dosing in mechanistic studies.
- [1] Takano R, Yoshida M, Inoue M, Honda T, Nakashima R, Matsumoto K, Yano T, Ogata T, Watanabe N, Hirouchi M, Yoneyama T. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist. ACS Med Chem Lett. 2015;6(3):266-270. View Source
- [2] GLPBIO. (R)-Fasiglifam (TAK-875) Product Information. View Source
